diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate

endocrine disruption environmental toxicology androgen receptor antagonism

Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate is the 2:1 sulfate salt of 7‑diethylamino‑4‑methylcoumarin (Coumarin 460, Coumarin 1), a classic benzopyrone laser dye and fluorescent probe. The cationic coumarin chromophore delivers intense blue‑green fluorescence with a high quantum yield, while the sulfate counterion confers water solubility, eliminating the solubility limitations of the parent free base.

Molecular Formula C28H36N2O8S
Molecular Weight 560.7 g/mol
CAS No. 19498-58-9
Cat. No. B12676562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate
CAS19498-58-9
Molecular FormulaC28H36N2O8S
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.CC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C14H17NO2.H2O4S/c2*1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;1-5(2,3)4/h2*6-9H,4-5H2,1-3H3;(H2,1,2,3,4)
InChIKeyGJDDUKCAPSSVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl-(4-methyl-2-oxochromen-7-yl)azanium Sulfate (CAS 19498‑58‑9): A Coumarin‑460 Sulfate Salt for Laser Dye, Bioimaging, and Environmental Tracer Procurement


Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate is the 2:1 sulfate salt of 7‑diethylamino‑4‑methylcoumarin (Coumarin 460, Coumarin 1), a classic benzopyrone laser dye and fluorescent probe . The cationic coumarin chromophore delivers intense blue‑green fluorescence with a high quantum yield, while the sulfate counterion confers water solubility, eliminating the solubility limitations of the parent free base. This compound is applied in dye lasers, fluorescence microscopy, biological labeling, and increasingly as an environmental tracer for antiandrogenic activity assessment [1].

Why Generic Coumarin Laser Dyes and Fluorescent Probes Cannot Replace Diethyl-(4-methyl-2-oxochromen-7-yl)azanium Sulfate in Critical Applications


Coumarin derivatives differ dramatically in photophysics, bioactivity, and solubility, making one‑to‑one substitution scientifically unsound. The 7‑diethylamino substituent of the present compound shifts absorption and emission bathochromically by >90 nm relative to 7‑alkoxy analogs [1], while the sulfate counterion provides aqueous solubility that the free base lacks . Equally important, 7‑diethylamino‑4‑methylcoumarin (DEAMC) exhibits a 14.3‑fold lower antiandrogenic potency than its dimethylamino congener (DAMC) [2], a critical consideration for biological or environmental applications where endocrine‑disrupting side‑effects must be minimized. Generic substitution therefore risks altered spectral overlap, poor solubility, and unintended biological activity.

Diethyl-(4-methyl-2-oxochromen-7-yl)azanium Sulfate: Quantified Differentiation Against Closest Analogs


14.3‑Fold Lower Antiandrogenic Potency Versus 7‑Dimethylamino‑4‑methylcoumarin (DAMC) Reduces Endocrine‑Disruption Liability

In a direct head‑to‑head in vitro androgen receptor (AR) antagonism assay, the diethylamino analog (DEAMC, rapidly released from the sulfate salt) displayed an IC₅₀ of 20.92 µM, whereas 7‑dimethylamino‑4‑methylcoumarin (DAMC) exhibited an IC₅₀ of 1.46 µM [1]. DEAMC is therefore 14.3 times less potent as an antiandrogen. This large margin means that for fluorescent tracer or dye applications where inadvertent AR antagonism must be avoided, the diethylamino derivative offers a significantly wider safety window than the closely related dimethylamino compound.

endocrine disruption environmental toxicology androgen receptor antagonism

Superior Photostability of the 7‑Diethylamino‑4‑methylcoumarin Chromophore Over Coumarin 450 Prolongs Laser Gain Lifetime

Amplified Spontaneous Emission (ASE) gain experiments in ethanol under N₂‑laser pumping (337.1 nm) directly compared Coumarin 460 (C460; the chromophore liberated by the target sulfate) and Coumarin 450 (C450; 7‑methoxy‑4‑methylcoumarin) [1]. The authors explicitly compared the stability of the two dyes and attributed the greater photostability of C460 to the electron‑donating 7‑diethylamino group, which reduces non‑radiative decay pathways. While gain magnitude varied with concentration, C460 consistently retained higher gain over prolonged excitation, making it the preferred laser medium for applications requiring sustained output.

laser dye photostability amplified spontaneous emission optical gain

Bathochromic Shift of >90 nm in Absorption and >160 nm in Emission Relative to Coumarin 450 Enables Deep‑Tissue Imaging and Multiplexing

The target sulfate salt generates 7‑diethylamino‑4‑methylcoumarin, which exhibits absorption λₘₐₓ = 440 nm and emission λₘₐₓ = 567 nm in chloroform . In contrast, Coumarin 450 (7‑methoxy‑4‑methylcoumarin) absorbs at 350 nm and emits at 407 nm in toluene [1]. The resulting 90 nm redshift in absorption and 160 nm redshift in emission move the signal into a spectral window with lower cellular autofluorescence and permit clean separation from common UV‑excited probes, enabling multicolor experiments without spectral crosstalk.

fluorescence microscopy bioimaging spectral multiplexing

Sulfate Salt Form Delivers Aqueous Solubility Unattainable with the Free Base, Eliminating Organic Co‑Solvents in Biological Assays

The free base 7‑diethylamino‑4‑methylcoumarin is only slightly soluble in water , requiring organic co‑solvents for aqueous applications. The sulfate salt (CAS 19498‑58‑9) ionizes to yield the same fluorescent species but is engineered for high aqueous solubility, allowing direct preparation of concentrated stock solutions in water or physiological buffers . This eliminates solvent‑induced cellular toxicity and simplifies protocols for live‑cell imaging, in vivo tracing, and environmental water testing.

aqueous solubility biological assay compatibility sample preparation

Diethyl-(4-methyl-2-oxochromen-7-yl)azanium Sulfate: High‑Impact Application Scenarios Based on Verified Differentiators


Environmental Endocrine‑Disruption Monitoring with Reduced Interfering Antiandrogenic Activity

For water‑quality laboratories tracking coumarin‑based fluorescent tracers in surface water, the 14.3‑fold lower antiandrogenic potency of DEAMC relative to DAMC [1] makes the sulfate salt the preferred calibration standard and tracer. Using DAMC would introduce a significantly higher AR‑antagonistic background, confounding bioassay‑directed monitoring programs. The aqueous solubility of the sulfate form further enables direct spiking into water samples without organic solvents.

Tunable Dye Laser Systems Requiring High Photostability and Red‑Shifted Gain

In nitrogen‑laser‑pumped or flashlamp‑pumped tunable dye lasers, the C460 chromophore offers greater photostability than C450 [2] and provides gain in the 442–479 nm range with up to 14% efficiency in ethanol [3]. The pre‑formulated sulfate salt simplifies solution preparation, making it the procurement choice for laser laboratories that prioritize operational longevity and reduced dye cycling.

Multiplexed Fluorescence Microscopy with Minimal Autofluorescence Interference

The 567 nm emission maximum of the diethylamino‑coumarin chromophore lies in a low‑autofluorescence window that is >160 nm redshifted from Coumarin 450. Cell biologists designing multicolor panels can co‑stain with UV‑excited probes while keeping the C460 channel spectrally isolated, enabling clean four‑color imaging without crosstalk correction.

Live‑Cell and In‑Vivo Fluorescent Tracing Without Organic Co‑Solvents

Because the sulfate salt dissolves freely in water and physiological buffers , it can be directly introduced into cell culture media or injected into model organisms without the DMSO or ethanol vehicles required by the free base. This eliminates solvent‑related cytotoxicity and variability, making the compound a drop‑in replacement for laboratories transitioning from organic‑solvent‑based coumarin probes.

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